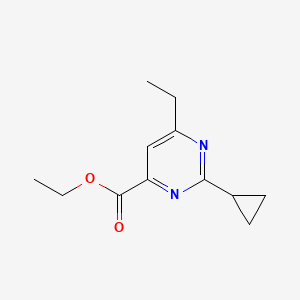
Ethyl 2-cyclopropyl-6-ethylpyrimidine-4-carboxylate
Vue d'ensemble
Description
Ethyl 2-cyclopropyl-6-ethylpyrimidine-4-carboxylate, commonly referred to as ECPC, is a cyclic organic compound belonging to the pyrimidine family of compounds. It is a highly versatile compound with a wide range of applications in both scientific research and commercial production.
Applications De Recherche Scientifique
Medicinal Chemistry: Antiviral Agents
In medicinal chemistry, derivatives of pyrimidine, such as Ethyl 2-cyclopropyl-6-ethylpyrimidine-4-carboxylate, have been explored for their potential as antiviral agents. These compounds can be designed to target viral enzymes or replication mechanisms. For instance, similar structures have shown inhibitory activity against influenza A and other viruses .
Agriculture: Pesticide Development
The pyrimidine scaffold is a key component in the development of pesticides. Its derivatives can be synthesized to create compounds that are effective in controlling pests and improving crop yields. Research into pyrimidine derivatives like Ethyl 2-cyclopropyl-6-ethylpyrimidine-4-carboxylate could lead to new agricultural chemicals .
Material Science: Organic Semiconductors
In material science, pyrimidine derivatives are valuable for creating organic semiconductors. These materials are used in electronic devices due to their ability to conduct electricity while maintaining the flexibility of organic compounds. Ethyl 2-cyclopropyl-6-ethylpyrimidine-4-carboxylate could contribute to advancements in this area .
Environmental Science: Analytical Standards
Compounds like Ethyl 2-cyclopropyl-6-ethylpyrimidine-4-carboxylate can serve as analytical standards in environmental science. They help in the accurate detection of contaminants and the assessment of environmental pollution. Their stability and specificity make them ideal for such applications .
Biochemistry: Enzyme Inhibition
In biochemistry, pyrimidine derivatives are studied for their role as enzyme inhibitors. They can bind to active sites of enzymes, modulating biochemical pathways. This property is crucial for developing drugs that can treat various metabolic disorders .
Pharmacology: Drug Synthesis
The pyrimidine ring is a common feature in many pharmaceutical drugs. Ethyl 2-cyclopropyl-6-ethylpyrimidine-4-carboxylate could be used as an intermediate in the synthesis of drugs with diverse therapeutic applications, including anticancer, antidiabetic, and cardiovascular drugs .
Propriétés
IUPAC Name |
ethyl 2-cyclopropyl-6-ethylpyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-3-9-7-10(12(15)16-4-2)14-11(13-9)8-5-6-8/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFLZILRVALTCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)C2CC2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-cyclopropyl-6-ethylpyrimidine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1490376.png)
![2-(3-(pyridin-4-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B1490380.png)

![2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid](/img/structure/B1490383.png)

![2-(2-(Prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)ethan-1-amine](/img/structure/B1490385.png)
![2-(3-(pyridin-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile](/img/structure/B1490386.png)
![6-(tert-butyl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1490391.png)


![2-Amino-1-{2-oxa-7-azaspiro[3.5]nonan-7-yl}ethan-1-one](/img/structure/B1490394.png)
![2-chloro-3-{3-chloro-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}pyrazine](/img/structure/B1490395.png)

![6-[(2-Methoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B1490397.png)